AChE Inhibition Potency of the Derived 4c Scaffold vs. Clinical Reference Donepezil
The 1,4-bisbenzylpiperazine-2-carboxylic acid derivative, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid), synthesized directly from the 1-benzylpiperazine-2-carboxylic acid scaffold, exhibits a Ki value for AChE inhibition of 10.18 ± 1.00 µM. This compares to the reference drug donepezil, which has a Ki of 12.5 ± 2.6 µM under comparable assay conditions [1]. The derivative demonstrates superior potency relative to this standard-of-care drug.
| Evidence Dimension | AChE Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 10.18 ± 1.00 µM (as derivative 4c) |
| Comparator Or Baseline | Donepezil: 12.5 ± 2.6 µM |
| Quantified Difference | Target derivative is 1.23-fold more potent (lower Ki) than donepezil. |
| Conditions | Electrophorus electricus AChE; modified Ellman's method. |
Why This Matters
This demonstrates that the derivative of this specific scaffold possesses competitive AChE inhibitory potency compared to a leading clinical drug, validating its selection for AChE-targeted research programs.
- [1] Soliman, A. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. View Source
